Chemical structure and physicochemical properties of 4-Chloro-2-{[(4-chlorophenyl)amino]methyl}phenol
Chemical structure and physicochemical properties of 4-Chloro-2-{[(4-chlorophenyl)amino]methyl}phenol
An In-Depth Technical Guide to the Synthesis, Characterization, and Physicochemical Profiling of 4-Chloro-2-{[(4-chlorophenyl)amino]methyl}phenol
Foreword: Navigating the Landscape of a Novel Chemical Entity
In the realm of chemical research and drug development, we occasionally encounter compounds that, despite their structural plausibility, are not yet characterized in the public scientific literature. The subject of this guide, 4-Chloro-2-{[(4-chlorophenyl)amino]methyl}phenol, is one such entity. A thorough search of established chemical databases reveals a notable absence of experimental data for this specific molecule.
This guide, therefore, deviates from a standard report of known properties. Instead, it serves as a comprehensive roadmap for the researcher, scientist, or drug development professional. It is designed from the ground up to provide the scientific rationale, field-proven methodologies, and analytical strategies required to synthesize, purify, and rigorously characterize this novel compound. We will proceed from first principles, leveraging established chemical reactions and state-of-the-art analytical techniques to build a complete physicochemical profile. This document is structured to be a self-validating system, where each proposed step provides the necessary controls and data to confirm the success of the preceding one.
Molecular Structure and Rationale for Investigation
The structure of 4-Chloro-2-{[(4-chlorophenyl)amino]methyl}phenol combines several key functional groups that suggest potential for biological activity and further chemical modification.
Figure 1: Chemical structure of 4-Chloro-2-{[(4-chlorophenyl)amino]methyl}phenol.
The molecule is a Mannich base, characterized by the β-amino-carbonyl (or, in this case, β-amino-phenol) motif. This structural class is of significant interest in medicinal chemistry due to its prevalence in natural products and pharmacologically active compounds. The presence of two chlorophenyl groups suggests potential for interactions with hydrophobic pockets in biological targets and may influence metabolic stability.
Proposed Synthesis: The Mannich Reaction
The most direct and logical synthetic route to 4-Chloro-2-{[(4-chlorophenyl)amino]methyl}phenol is the Mannich reaction. This is a three-component condensation involving an active hydrogen compound (4-chlorophenol), an aldehyde (formaldehyde), and a primary or secondary amine (4-chloroaniline).
Figure 2: Proposed synthetic workflow for the target compound via the Mannich reaction.
Experimental Protocol: Synthesis
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Rationale: The choice of ethanol as a solvent is based on its ability to dissolve all three reactants and its suitable boiling point for reflux. The reaction mechanism involves the initial formation of an Eschenmoser-like salt or an iminium ion from formaldehyde and 4-chloroaniline, which then undergoes electrophilic aromatic substitution onto the electron-rich 4-chlorophenol ring, directed to the ortho position by the activating hydroxyl group.
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Procedure:
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To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chlorophenol (1.0 eq), 4-chloroaniline (1.0 eq), and ethanol (100 mL).
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Stir the mixture at room temperature until all solids are dissolved.
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Add aqueous formaldehyde (37% solution, 1.1 eq) dropwise to the stirred solution.
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Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase.
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After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
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Redissolve the resulting residue in ethyl acetate (150 mL) and transfer to a separatory funnel.
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Wash the organic layer sequentially with water (2 x 100 mL) and brine (1 x 100 mL).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
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Experimental Protocol: Purification
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Rationale: The crude product will likely contain unreacted starting materials and potential side products (e.g., bis-substituted products). Flash column chromatography is the standard and most effective method for isolating the desired product with high purity.
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Procedure:
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Prepare a silica gel slurry in a suitable non-polar solvent (e.g., hexane).
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Pack a glass column with the slurry to create the stationary phase.
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Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.
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Dry-load the adsorbed product onto the top of the column.
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Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 30%).
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Collect fractions and analyze them by TLC.
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Combine the fractions containing the pure product (as determined by a single spot on TLC) and remove the solvent under reduced pressure to yield the purified 4-Chloro-2-{[(4-chlorophenyl)amino]methyl}phenol.
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Structural Confirmation and Characterization
A rigorous analytical workflow is essential to unequivocally confirm the identity and purity of the synthesized compound.
Figure 3: Analytical workflow for compound characterization.
Spectroscopic and Analytical Data (Predicted)
| Technique | Expected Observations |
| ¹H NMR (in CDCl₃) | - Aromatic protons (AA'BB' systems for both rings).- A singlet for the methylene (-CH₂) bridge (approx. 4.0-4.5 ppm).- A broad singlet for the amine (-NH-) proton.- A broad singlet for the phenolic (-OH) proton. |
| ¹³C NMR (in CDCl₃) | - Aromatic carbons in the 110-160 ppm range.- A signal for the methylene carbon (-CH₂) around 45-55 ppm. |
| IR (ATR) | - Broad O-H stretch (~3300-3500 cm⁻¹).- N-H stretch (~3350-3450 cm⁻¹).- Aromatic C-H stretches (~3000-3100 cm⁻¹).- C=C aromatic ring stretches (~1450-1600 cm⁻¹).- C-N and C-O stretches (~1200-1300 cm⁻¹).- C-Cl stretch (~700-800 cm⁻¹). |
| HRMS (ESI+) | Expected [M+H]⁺ peak corresponding to the exact mass of C₁₃H₁₂Cl₂NO. |
| Elemental Analysis | Calculated %C, %H, %N should match experimental values within ±0.4%. |
Physicochemical Properties: Prediction and Experimental Determination
Understanding the physicochemical properties of a compound is critical for any application, particularly in drug development where they govern absorption, distribution, metabolism, and excretion (ADME).
Computationally Predicted Properties
In the absence of experimental data, computational models provide valuable estimates. These values should be considered preliminary and must be confirmed experimentally.
| Property | Predicted Value | Method/Source |
| Molecular Formula | C₁₃H₁₁Cl₂NO | - |
| Molecular Weight | 268.14 g/mol | - |
| logP (Octanol/Water) | ~3.5 - 4.5 | ALOGPS, ChemDraw |
| Aqueous Solubility | Low / Poorly Soluble | Predicted from logP |
| pKa (Phenolic OH) | ~9.0 - 10.0 | ACD/Labs Percepta |
| pKa (Amine NH) | ~3.0 - 4.0 | ACD/Labs Percepta |
Experimental Protocols for Physicochemical Characterization
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Melting Point Determination:
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Place a small amount of the dried, purified solid into a capillary tube.
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Use a calibrated melting point apparatus.
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Heat the sample slowly (1-2 °C/min) near the expected melting point.
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Record the temperature range from the appearance of the first liquid drop to the complete liquefaction of the solid. A sharp melting range (e.g., < 2 °C) is an indicator of high purity.
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Solubility Assessment:
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Add a known mass (e.g., 1 mg) of the compound to a fixed volume (e.g., 1 mL) of various solvents (e.g., water, PBS pH 7.4, ethanol, DMSO, acetone) in separate vials.
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Agitate the vials at a constant temperature (e.g., 25 °C) for 24 hours.
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Visually inspect for undissolved solid to qualitatively classify solubility (e.g., soluble, sparingly soluble, insoluble).
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For quantitative analysis, centrifuge the samples, and measure the concentration of the compound in the supernatant using a calibrated UV-Vis spectrophotometer.
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pKa Determination by Potentiometric Titration:
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Dissolve a precise amount of the compound in a mixed solvent system (e.g., water/methanol) to ensure solubility.
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Titrate the solution with a standardized solution of NaOH while monitoring the pH with a calibrated electrode.
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Plot the pH versus the volume of titrant added.
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The pKa values can be determined from the midpoints of the buffer regions in the resulting titration curve, corresponding to the phenolic and (potentially) the amine functionalities.
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Potential Applications and Further Research
Based on its structure as a substituted aminomethyl phenol, 4-Chloro-2-{[(4-chlorophenyl)amino]methyl}phenol could be investigated for a variety of biological activities. Related structures have shown promise as:
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Antimicrobial agents: The phenolic and halogenated aromatic motifs are common in antibacterial and antifungal compounds.
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Anticancer agents: Many phenolic compounds exhibit cytotoxic effects against cancer cell lines through various mechanisms, including the induction of apoptosis.
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Enzyme inhibitors: The structure could serve as a scaffold for designing inhibitors for enzymes with specific hydrophobic and hydrogen-bonding pockets.
Further research should focus on in vitro screening against a panel of bacterial strains, cancer cell lines, and relevant enzymes to identify any potential biological activity. If activity is found, subsequent studies would involve medicinal chemistry efforts to optimize the structure for improved potency and selectivity.
References
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Mannich Reaction Overviews
- Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure
- Source: Wiley
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URL: [Link]
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Chromatography Principles
- Title: Principles of Instrumental Analysis
- Source: Cengage Learning
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URL: [Link]
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Spectroscopic Identification
- Title: Spectrometric Identific
- Source: Wiley
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URL: [Link]
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Physicochemical Property Prediction
- Title: ACD/Percepta
- Source: Advanced Chemistry Development, Inc. (ACD/Labs)
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URL: [Link]
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Synthesis of Related Mannich Bases

